molecular formula C17H8ClFN2O3S B11407098 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11407098
M. Wt: 374.8 g/mol
InChI Key: QAAJDJJEUOGIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, substituted with chloro, fluoro, and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the chloro and fluoro substituents. The benzothiazolyl group is then attached through a series of coupling reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and coupling reagents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application, but common targets include proteins involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
  • N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(1,3-oxazol-5-yl)methyl]oxane-4-carboxamide

Uniqueness

6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and the chromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H8ClFN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H8ClFN2O3S/c18-8-1-4-13-10(5-8)12(22)7-14(24-13)16(23)21-17-20-11-3-2-9(19)6-15(11)25-17/h1-7H,(H,20,21,23)

InChI Key

QAAJDJJEUOGIQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.